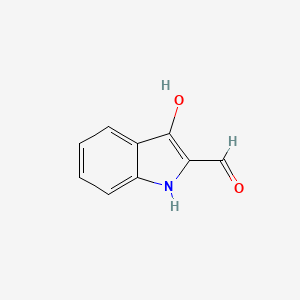

3-Hydroxy-1H-indole-2-carbaldehyde

Description

BenchChem offers high-quality 3-Hydroxy-1H-indole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-1H-indole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-1H-indole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-5-8-9(12)6-3-1-2-4-7(6)10-8/h1-5,10,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELMWYZLBXRYSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Hydroxy-1H-indole-2-carbaldehyde chemical structure and properties

The following technical guide details the structure, synthesis, and properties of 3-Hydroxy-1H-indole-2-carbaldehyde , a rare and chemically versatile indole derivative.

Structure, Synthesis, and Tautomeric Dynamics

Executive Summary

3-Hydroxy-1H-indole-2-carbaldehyde (CAS: 172984-51-9) is a bicyclic heteroaromatic scaffold that serves as a critical intermediate in the synthesis of fused heterocyclic drugs. Unlike its ubiquitous isomer indole-3-carbaldehyde (I3A), this molecule is characterized by a unique keto-enol tautomerism that dictates its reactivity and stability. It exists predominantly in its exocyclic enol form, 2-(hydroxymethylene)indolin-3-one (CAS: 70450-85-0), stabilized by a strong intramolecular hydrogen bond.

This guide provides a comprehensive analysis of its physicochemical behavior, a validated synthetic workflow via the Vilsmeier-Haack reaction, and its application as a "push-pull" alkene scaffold in medicinal chemistry.

Chemical Structure & Tautomerism

The reactivity of this molecule is misunderstood if one assumes a static "hydroxy-aldehyde" structure. The compound exists in a dynamic equilibrium between the aromatic indole form and the non-aromatic indolinone form.

Tautomeric Equilibrium

-

Form A (Aromatic): 3-Hydroxy-1H-indole-2-carbaldehyde.

-

Form B (Exocyclic Enol): 2-(Hydroxymethylene)indolin-3-one.

Visualization of Tautomeric Pathways:

Figure 1: The keto-enol tautomerism favors the exocyclic enol form (Right) due to resonance stabilization and intramolecular hydrogen bonding.

Physicochemical Properties

The following data consolidates experimental and predicted values for the stable tautomer (2-(Hydroxymethylene)indolin-3-one).

| Property | Value / Characteristic | Relevance |

| Molecular Formula | C₉H₇NO₂ | Core Scaffold |

| Molecular Weight | 161.16 g/mol | Fragment-based Drug Design |

| Appearance | Yellow to Orange Crystalline Solid | Indication of extended conjugation (Indolinone chromophore) |

| Melting Point | 185–190 °C (Dec) | High thermal stability due to H-bonding |

| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in non-polar solvents |

| pKa (OH) | ~6.5 (Predicted) | More acidic than phenol due to carbonyl conjugation |

| UV/Vis | 296 nm, 415 nm (in basic media) | Distinct bathochromic shift upon deprotonation |

Synthesis Protocol

Direct formylation of 3-hydroxyindole (indoxyl) is chemically hazardous due to the rapid oxidative dimerization of indoxyl to indigo dyes. The most reliable synthetic route involves the Vilsmeier-Haack formylation of O-protected indoxyl (3-methoxyindole) followed by demethylation.

Reagents & Materials

-

Precursor: 3-Methoxyindole (Commercial or synthesized from indoxyl acetate).

-

Vilsmeier Reagent: Phosphorus oxychloride (

) + Dimethylformamide (DMF). -

Demethylating Agent: Boron tribromide (

) or Aluminum chloride ( -

Solvents: Dichloromethane (DCM, anhydrous), Sodium acetate (aq).

Step-by-Step Methodology

Step 1: Vilsmeier-Haack Formylation

-

Preparation: In a flame-dried flask under Argon, cool anhydrous DMF (5.0 eq) to 0°C.

-

Activation: Add

(1.2 eq) dropwise. Stir for 30 mins to generate the chloroiminium salt (Vilsmeier reagent). -

Addition: Dissolve 3-methoxyindole (1.0 eq) in minimal DMF and add slowly to the reagent mixture. Maintain temp < 5°C.

-

Reaction: Warm to room temperature and stir for 2-4 hours. The solution will darken.

-

Hydrolysis: Pour the reaction mixture into crushed ice/sodium acetate solution (sat.). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

-

Isolation: Filter the precipitate (2-formyl-3-methoxyindole). Recrystallize from ethanol. Yield: ~75-85%.

Step 2: Demethylation to Target

-

Dissolution: Dissolve 2-formyl-3-methoxyindole in anhydrous DCM at -78°C.

-

Cleavage: Add

(1.0 M in DCM, 2.5 eq) dropwise. -

Warming: Allow to warm to 0°C over 2 hours.

-

Quench: Carefully quench with MeOH followed by water.

-

Purification: Extract with EtOAc. The organic layer contains the target 2-(hydroxymethylene)indolin-3-one .

-

Final Polish: Recrystallize from Methanol/Water.

Synthetic Workflow Diagram:

Figure 2: Two-step synthesis protecting the sensitive 3-position during formylation.

Reactivity & Applications

The 2-hydroxymethylene moiety acts as a vinylogous acid and a masked aldehyde. This makes the molecule a versatile "C3" synthon for heterocycle construction.

-

Condensation with Hydrazines:

-

Kinase Inhibition:

-

The oxindole core is a privileged scaffold for Tyrosine Kinase Inhibitors (TKIs) (e.g., Sunitinib).

-

Derivatives of 2-hydroxymethyleneindolin-3-one show affinity for CDK2 and VEGFR due to their ability to mimic the ATP adenine ring.

-

-

Fluorescent Probes:

-

The push-pull electron system (Donor: OH/Enol, Acceptor: Carbonyl) creates a solvatochromic fluorophore used in lipid membrane studies.

-

References

-

PubChem. (n.d.). 3-Hydroxy-1H-indole-2-carbaldehyde (CID 135742382). National Library of Medicine. Retrieved from [Link]

-

LookChem. (n.d.). 2-formyl-3-hydroxyindole (CAS 172984-51-9).[4] Retrieved from [Link]

-

McConnell, D. B., et al. (2020). The extended Vilsmeier reaction of dimethoxy-activated indoles. Arkivoc. Retrieved from [Link]

Sources

Technical Guide: Solubility and Handling of 3-Hydroxy-1H-indole-2-carbaldehyde

Executive Summary

3-Hydroxy-1H-indole-2-carbaldehyde (CAS: 22736-28-3), often existing in equilibrium with its tautomer 2-(hydroxymethylene)indolin-3-one, presents unique challenges in solution chemistry. Unlike simple indoles, the presence of both a hydroxyl group at C3 and an aldehyde at C2 creates a "push-pull" electronic system susceptible to rapid oxidation and polymerization (often to indigo-like dyes) if mishandled.

This guide provides a validated framework for solubilizing this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH). While DMSO is the gold standard for stock storage due to its aprotic nature and high solvation capacity, Methanol serves as a critical solvent for specific synthetic transfers, provided strict anaerobic protocols are followed.

Part 1: Physicochemical Profile & Tautomeric Impact

To master the solubility of this compound, one must understand its structural fluidity. It does not exist as a static molecule in solution.

The Tautomeric Equilibrium

In solution, the compound oscillates between the Enol form (aromatic, 3-hydroxy) and the Keto form (2-hydroxymethylene-3-one).

-

Enol Form (Aromatic): Stabilized by an intramolecular hydrogen bond between the C3-hydroxyl and the C2-aldehyde oxygen. This internal "lock" reduces polarity slightly but makes the molecule planar and prone to pi-stacking (aggregation).

-

Keto Form (Exocyclic Double Bond): Disrupts aromaticity but increases polar surface area.

Solubility Implication: Solvents that can disrupt the intramolecular hydrogen bond (like DMSO) will shift this equilibrium and significantly enhance solubility compared to non-polar solvents.

DOT Diagram: Tautomerism & Solvation Mechanism

Figure 1: The tautomeric shift driven by solvent interaction. DMSO acts as a hydrogen bond acceptor, breaking the internal lock of the Enol form to maximize solubility.

Part 2: Solubility in DMSO (The Gold Standard)

DMSO (Dimethyl Sulfoxide) is the preferred solvent for creating stable stock solutions for biological assays and long-term storage (at -20°C or -80°C).

Quantitative Profile

| Parameter | Value / Description |

| Solubility Limit | ~20 – 30 mg/mL (Estimated based on Indole-3-carboxaldehyde analogs) |

| Recommended Stock | 10 mM to 50 mM |

| Stability | High (in anhydrous, degassed DMSO) |

| Risk Factor | Hygroscopicity of DMSO can introduce water, promoting hydrolysis/oxidation. |

Protocol: Preparation of 50 mM Stock Solution

Use this protocol for biological screening libraries.

-

Calculate: For 10 mg of solid (MW ≈ 161.16 g/mol ), required DMSO volume is ~1.24 mL.

-

Inert Environment: Ideally, perform weighing and dissolution in a nitrogen-purged glovebox or use a Schlenk line.

-

Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <50 ppm).

-

Dissolution:

-

Add DMSO to the vial containing the solid.

-

Vortex vigorously for 30–60 seconds.

-

Visual Check: Solution should be clear, ranging from yellow to amber. If particulates persist, sonicate in a water bath (ambient temp) for 2 minutes.

-

-

Storage: Aliquot immediately into amber glass vials. Store at -20°C. Avoid freeze-thaw cycles.

Critical Mechanism: DMSO acts as a Lewis base, coordinating with the hydroxyl proton. This prevents the "dimerization" reaction that leads to insoluble indigo-like pigments.

Part 3: Solubility in Methanol (The Synthetic Alternative)

Methanol (MeOH) is useful for transfers, TLC spotting, and certain synthetic steps, but it poses stability risks not present in DMSO.

Quantitative Profile

| Parameter | Value / Description |

| Solubility Limit | ~5 – 10 mg/mL (Moderate) |

| Recommended Use | Transient handling, LC-MS injection prep |

| Stability | Low (Risk of hemiacetal formation and oxidation) |

| Risk Factor | Protic solvent facilitates proton transfer, accelerating tautomerization and potential degradation. |

The "Hemiacetal" Trap

The C2-aldehyde group is electrophilic. In Methanol, reversible addition can occur:

Protocol: Methanol Dissolution for Analysis

-

Degas: Sparge Methanol with Helium or Nitrogen for 15 minutes before use to remove dissolved oxygen.

-

Dissolve: Add MeOH to solid. Sonicate immediately.

-

Use Time: Use within 4 hours . Do not store stock solutions in Methanol.

Part 4: Experimental Workflow & Decision Matrix

When handling 3-Hydroxy-1H-indole-2-carbaldehyde, the choice of solvent dictates the lifespan of your compound.

DOT Diagram: Solvent Selection Logic

Figure 2: Decision matrix for solvent selection based on experimental end-goals.

Part 5: Stability & Storage (The "Self-Validating" Protocol)

Because this compound is prone to oxidation (turning into isatin derivatives or dimers), you must implement a Self-Validating Storage System .

The QC Check: Before using any stored stock solution, perform a simple absorbance check.

-

Dilute 1 µL of stock into 1 mL of buffer/solvent.

-

Measure UV-Vis spectrum.[1]

-

Validation:

-

Pass: Distinct peaks at λmax ~243, 297 nm (typical for indole aldehydes).

-

Fail: Broadening of peaks or appearance of a new band >600 nm (blue/indigo color) indicates dimerization.

-

References:

-

PubChem. 3-Hydroxy-1H-indole-2-carbaldehyde Compound Summary. National Library of Medicine. [Link]

Sources

Methodological & Application

Vilsmeier-Haack formylation of 3-hydroxyindole protocol

Application Note: High-Efficiency Vilsmeier-Haack Formylation of 3-Hydroxyindole Scaffolds

Executive Summary & Core Directive

This guide details the protocol for the Vilsmeier-Haack (VH) formylation of 3-hydroxyindole (indoxyl). Crucial Scientific Insight: Researchers must recognize that under standard VH conditions (POCl₃/DMF), 3-hydroxyindole does not yield 3-hydroxyindole-2-carboxaldehyde. Instead, the reaction is a transformative cascade that converts the unstable 3-hydroxy moiety into a stable 3-chloro substituent, yielding 3-chloroindole-2-carboxaldehyde .

This transformation is highly desirable in medicinal chemistry, as it stabilizes the indole core and installs a versatile handle (Cl) for subsequent cross-coupling (e.g., Suzuki-Miyaura), while simultaneously establishing the C2-formyl group.

Mechanistic Pathway & Logic

The reaction relies on the in situ generation of the electrophilic Vilsmeier reagent (chloroiminium ion). Unlike simple indoles, 3-hydroxyindole exists in equilibrium with its keto-tautomer, indolin-3-one. The presence of POCl₃ drives the enolization and subsequent substitution of the hydroxyl group.

Pathway Diagram

Figure 1: Mechanistic cascade showing the simultaneous formylation at C2 and chlorination at C3.

Pre-Experimental Considerations

-

Substrate Instability: 3-Hydroxyindole (indoxyl) is prone to oxidative dimerization (forming indigo dye). It is recommended to use indolin-3-one or generate the substrate fresh via hydrolysis of 3-acetoxyindole immediately prior to use.

-

Moisture Control: POCl₃ is violently reactive with water. All glassware must be flame-dried, and DMF must be anhydrous (<50 ppm H₂O).

-

Thermal Management: The formation of the Vilsmeier reagent is exothermic.[1] Uncontrolled temperature spikes (>10°C) during reagent generation can degrade the reagent and lower yields.

Detailed Experimental Protocol

Target Scale: 10 mmol Expected Yield: 75–85% Product: 3-Chloroindole-2-carboxaldehyde

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7] | Amount | Role |

| Indolin-3-one (or 3-Acetoxyindole*) | 1.0 | 1.33 g | Substrate |

| Phosphorus Oxychloride (POCl₃) | 2.5 | 2.3 mL | Reagent/Chlorinating Agent |

| N,N-Dimethylformamide (DMF) | 5.0 | 3.9 mL | Solvent/Reagent |

| Sodium Acetate (NaOAc) | Excess | ~5 g | Buffer/Quench |

| Dichloromethane (DCM) | - | 50 mL | Extraction Solvent |

*Note: If starting with 3-acetoxyindole, the reaction time may need extension to facilitate deacetylation in situ.

Step-by-Step Methodology

Phase 1: Generation of Vilsmeier Reagent (Active Species)

-

Charge a flame-dried 50 mL round-bottom flask (RBF) with anhydrous DMF (3.9 mL).

-

Cool the system to 0°C using an ice/salt bath.

-

Add POCl₃ (2.3 mL) dropwise via a pressure-equalizing addition funnel or syringe pump over 15 minutes.

-

Critical Control Point: Internal temperature must remain <5°C. The solution will turn pale yellow/orange and may solidify (Vilsmeier salt precipitation).

-

Phase 2: Substrate Addition & Reaction 4. Dissolve the substrate (Indolin-3-one) in a minimal amount of anhydrous DMF (2 mL). 5. Add the substrate solution dropwise to the Vilsmeier reagent at 0°C. 6. Remove the ice bath and allow the mixture to warm to Room Temperature (RT) for 30 minutes. 7. Heat the reaction: Transfer to an oil bath pre-heated to 80°C . Stir for 3–4 hours.

- Observation: The mixture will darken. TLC (20% EtOAc/Hexane) should show the disappearance of the starting material and the appearance of a non-polar spot (the chloro-aldehyde).

Phase 3: Quench & Isolation 8. Cool the reaction mixture to RT. 9. Pour the mixture slowly into a beaker containing 50 g of crushed ice and 5 g of NaOAc (buffered quench prevents polymerization). 10. Stir vigorously for 30 minutes. The product typically precipitates as a yellow/tan solid. 11. Filtration: Filter the solid and wash with cold water (3 x 20 mL). 12. Alternative Workup (if oil forms): Extract with DCM (3 x 30 mL), wash organics with brine, dry over Na₂SO₄, and concentrate.

Phase 4: Purification 13. Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Gradient: 0→15% EtOAc in Hexanes).

Workflow Diagram

Figure 2: Operational workflow for the synthesis.

Data Analysis & Troubleshooting

Quantitative Summary

| Parameter | Standard Condition | Optimization Note |

| Temperature | 80°C | Lower temps (<40°C) result in incomplete chlorination (mixture of products). |

| Stoichiometry | 2.5 eq POCl₃ | Excess POCl₃ is required to drive the OH |

| Quench pH | pH 5–6 (Acetate) | Strong basic quench (NaOH) can degrade the aldehyde; acidic quench may cause polymerization. |

Troubleshooting Matrix

-

Issue: Formation of dark tar/indigo dye.

-

Cause: Oxidation of starting material before reaction.

-

Fix: Degas DMF with Argon; ensure rapid addition of substrate to the active Vilsmeier reagent.

-

-

Issue: Low Yield (<50%).

-

Cause: Hydrolysis of Vilsmeier reagent due to wet solvent.

-

Fix: Distill POCl₃ prior to use if old; use molecular sieves for DMF.

-

-

Issue: Product contains OH instead of Cl.

-

Cause: Reaction temperature too low.

-

Fix: Ensure the reaction is heated to at least 75°C to facilitate the nucleophilic aromatic substitution.

-

References

-

Vilsmeier, A., & Haack, A. (1927).[2][8] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[2] Berichte der deutschen chemischen Gesellschaft.[8]

-

James, P. N., & Snyder, H. R. (1960). Indole-3-aldehyde.[1][6][9][10] Organic Syntheses, Coll.[2][11] Vol. 4, p.539.

-

Meth-Cohn, O., & Stanforth, S. P. (1991).[2] The Vilsmeier–Haack Reaction.[1][2][4][7][8][11][12] Comprehensive Organic Synthesis, 2, 777-794.

-

Su, W., et al. (2010). Vilsmeier-Haack Reaction of Indoles in Ionic Liquids. Synthetic Communications.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. growingscience.com [growingscience.com]

- 5. BJOC - Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update [beilstein-journals.org]

- 6. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. name-reaction.com [name-reaction.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

The Advent of Rapid Synthesis: Microwave-Assisted Preparation of 3-Hydroxyindole Derivatives

Introduction: The Significance of 3-Hydroxyindoles and the Need for Greener, Faster Chemistry

The 3-hydroxyindole scaffold is a privileged structural motif in medicinal chemistry and drug discovery. These compounds are key intermediates in the synthesis of a wide array of biologically active molecules, including those with anticancer, anti-inflammatory, and antiglaucoma properties.[1][2] The traditional synthesis of these derivatives often involves lengthy reaction times, harsh conditions, and the use of hazardous solvents, creating a bottleneck in the drug development pipeline.[3]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, aligning with the principles of green chemistry to offer a more efficient and environmentally benign alternative to conventional heating methods.[3][4] By utilizing microwave irradiation, chemists can achieve dramatic reductions in reaction times—often from hours to minutes—along with higher yields and improved product purity.[5][6] This guide provides a comprehensive overview of the principles, protocols, and practical considerations for the microwave-assisted synthesis of 3-hydroxyindole derivatives, tailored for researchers and professionals in drug development.

The Engine of Acceleration: Understanding Microwave Heating in Chemical Synthesis

Unlike conventional heating, which relies on conduction and convection to transfer heat from an external source to the reaction mixture, microwave irradiation heats the sample directly and volumetrically.[7] This is achieved through two primary mechanisms:

-

Dipolar Polarization: Polar molecules in the reaction mixture, such as solvents and reagents, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. The resulting friction and molecular agitation generate heat efficiently and uniformly throughout the sample.[3]

-

Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions generate heat.[3]

This direct and efficient energy transfer can lead to "superheating," where a solvent can be heated to temperatures well above its atmospheric boiling point in a sealed vessel, dramatically accelerating reaction rates.[6][7]

Visualizing the Workflow: From Concept to Compound

The journey from conceptualizing a synthesis to obtaining the final 3-hydroxyindole derivative can be streamlined using microwave technology. The following workflow illustrates the key stages.

Caption: A generalized workflow for the microwave-assisted synthesis of 3-hydroxyindole derivatives.

Core Protocols: Microwave-Assisted Synthesis of 3-Hydroxy-2-Oxindoles

One of the most common and efficient routes to 3-hydroxyindole derivatives is through the reaction of substituted isatins with various nucleophiles under microwave irradiation. Below are detailed protocols for key transformations.

Protocol 1: Decarboxylative Condensation of Isatins with Malonic Acid

This protocol describes the synthesis of 3-hydroxy-3-carboxymethyloxindoles, which have shown potential as antiglaucoma agents.[1][8]

Reaction Scheme:

Isatin + Malonic Acid --(Microwave, Base)--> 3-Hydroxy-3-carboxymethyloxindole

Materials:

-

Substituted Isatin (1.0 mmol)

-

Malonic Acid (2.2 mmol)

-

Triethylamine (1.5 eq)

-

Dioxane (3 mL)

-

Microwave reactor vials (10 mL) with stir bars

-

Dedicated laboratory microwave synthesizer

Step-by-Step Procedure:

-

To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted isatin (1.0 mmol), malonic acid (2.2 mmol), and dioxane (3 mL).

-

Add triethylamine (1.5 eq) to the suspension.

-

Seal the vial and place it in the microwave reactor cavity.

-

Irradiate the reaction mixture at a constant temperature of 120°C for 5-10 minutes. Power can be modulated by the instrument to maintain the set temperature.

-

After the reaction is complete, cool the vial to room temperature using a compressed air stream.

-

Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1M HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Comparative Data:

| Compound | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) |

| (3-Hydroxy-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | 3 h, 86% | 10 min, 87% |

| (3-Hydroxy-7-nitro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | 3 h, 97% | 10 min, 93% |

Data sourced from Zarezin et al. (2023).[1]

Protocol 2: Catalyst- and Solvent-Free Synthesis of 3-Indolyl-3-hydroxy Oxindoles

This environmentally friendly protocol demonstrates the synthesis of 3-indolyl-3-hydroxy oxindoles via the direct reaction of isatins and indoles.[9]

Reaction Scheme:

Isatin + Indole --(Microwave)--> 3-Indolyl-3-hydroxy Oxindole

Materials:

-

Substituted Isatin (1.0 mmol)

-

Substituted Indole (1.2 mmol)

-

Microwave reactor vials (10 mL)

-

Dedicated laboratory microwave synthesizer

Step-by-Step Procedure:

-

Add the substituted isatin (1.0 mmol) and substituted indole (1.2 mmol) to a 10 mL microwave reactor vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 100°C for 5 minutes.

-

After completion, cool the vial to room temperature.

-

The resulting solid product is typically pure enough for most applications. If necessary, wash the solid with a small amount of cold ethanol to remove any unreacted starting material.

Comparative Data:

| Isatin Derivative | Indole Derivative | Microwave Method (Time, Yield) |

| Isatin | 2-Methylindole | 5 min, 76% |

| N-Allyl isatin | 2-Methylindole | 5 min, 90% |

| N-Benzyl isatin | 2-Methylindole | 5 min, 92% |

Data sourced from Vuram et al. (2015).[9]

Mechanistic Insights: A Closer Look at a Microwave-Assisted Cannizzaro/Aldol Reaction

The synthesis of 3-hydroxy-3-hydroxymethyloxindoles from isatins and paraformaldehyde provides an excellent case study for the mechanistic advantages of microwave assistance. This reaction proceeds via a tandem Cannizzaro and aldol process.[10]

Caption: Postulated mechanism for the microwave-assisted Cannizzaro/aldol reaction of isatins and formaldehyde.[10]

Microwave irradiation is thought to accelerate this reaction by efficiently heating the polar intermediates and facilitating the hydride shift, a key step in the Cannizzaro-type reduction of the isatin carbonyl.[10] The rapid and uniform heating ensures that the subsequent aldol reaction with another molecule of formaldehyde proceeds quickly to the final product.

Optimization and Troubleshooting

Achieving optimal results in microwave synthesis requires careful consideration of several parameters.

| Parameter | Rationale | Troubleshooting Tips |

| Solvent | The solvent's polarity (dielectric properties) dictates its ability to absorb microwave energy. High-boiling polar solvents are often used to reach high temperatures.[6] | If the reaction is slow, consider a more polar solvent or a co-solvent. For non-polar reactions, a passive heating element or a small amount of a polar additive can be used. |

| Temperature | Reaction rates are highly dependent on temperature. Microwave reactors allow for precise temperature control.[11] | If side products are observed, try lowering the temperature. If the reaction is incomplete, increase the temperature in increments. |

| Time | One of the primary advantages of MAOS is the significant reduction in reaction time.[5] | Monitor the reaction by TLC to determine the optimal reaction time and avoid decomposition of the product. |

| Pressure | In sealed vessels, pressure increases with temperature. This allows for superheating of solvents.[6] | Modern microwave reactors have pressure sensors for safety. Ensure the reaction vial is not overfilled to allow for headspace. |

Safety: A Paramount Consideration

While dedicated laboratory microwave synthesizers are equipped with numerous safety features, it is crucial to adhere to best practices:[6]

-

Never use a domestic microwave oven. These lack the necessary temperature and pressure controls and are not designed to handle corrosive or flammable materials.[5]

-

Inspect reaction vessels for cracks or defects before use.

-

Do not exceed the recommended fill volume for the reaction vials.

-

Be aware of the potential for rapid pressure increases, especially with reactions that generate gas.

-

Always work in a well-ventilated area, such as a fume hood.

Conclusion: A New Era in Synthesis

Microwave-assisted synthesis represents a paradigm shift in the preparation of 3-hydroxyindole derivatives and other medicinally relevant scaffolds. By embracing this technology, researchers can accelerate the discovery and development of new therapeutics. The protocols and principles outlined in this guide provide a solid foundation for harnessing the power of microwave chemistry in the laboratory.

References

-

Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

- Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-Assisted Synthesis of Medicinally Relevant Indoles. Current Medicinal Chemistry, 18(4), 615–637.

-

Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-assisted synthesis of medicinally relevant indoles. Current medicinal chemistry, 18(4), 615–637. [Link]

-

(2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Taylor & Francis. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science. Retrieved February 15, 2026, from [Link]

-

Wang, Q., et al. (2016). Access to 3,3-disubstituted oxindoles via microwave-assisted Cannizzaro and aldol reactions of formaldehyde with isatins and their imines. RSC Advances, 6(11), 9150-9154. [Link]

-

Zarezin, D. V., et al. (2023). Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. International Journal of Molecular Sciences, 24(6), 5101. [Link]

-

Zarezin, D. V., et al. (2023). Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. International journal of molecular sciences, 24(6), 5101. [Link]

- Kappe, C. O., Dallinger, D., & Murphree, S. S. (2009). Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols. Wiley-VCH.

-

Vuram, P. K., et al. (2015). Catalyst and Solvent-Free Microwave Assisted Expeditious Synthesis of 3-Indolyl-3-hydroxy Oxindoles and Unsymmetrical 3,3-Di(indolyl)indolin-2-ones. International Journal of Organic Chemistry, 5, 107-116. [Link]

- Meshram, H. M., et al. (2012). Microwave assisted catalyst free synthesis of 3-hydroxy-2-oxidoles by aldol condensation of acetophenones with isatins. Der Pharma Chemica, 4(3), 1355-1360.

-

(n.d.). Microwave Assisted Organic Synthesis. Taylor & Francis. Retrieved February 15, 2026, from [Link]

-

Kappe, C. O. (2009). Practical Microwave Synthesis for Organic Chemists. [Link]

-

Meshram, H. M., Rao, N. N., Kumar, N. S., & Rao, L. C. (2012). Microwave assisted catalyst free synthesis of 3-hydroxy-2-oxidoles by aldol condensation of acetophenones with isatins. Der Pharma Chemica. [Link]

-

(n.d.). Microwave Assisted Chemistry Experiments. BS Publications. Retrieved February 15, 2026, from [Link]

-

Zarezin, D. V., et al. (2023). Peer review of "Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity". MDPI. [Link]

-

Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2024). International Journal of Research in Pharmacy and Allied Science, 3(2), 1-11. [Link]

-

(n.d.). Microwave Synthesis. Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

(2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6). [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(19), 4770. [Link]

-

Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). ACS Organic & Inorganic Au, 1(1), 3-23. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrpas.com [ijrpas.com]

- 4. researchgate.net [researchgate.net]

- 5. download.e-bookshelf.de [download.e-bookshelf.de]

- 6. bspublications.net [bspublications.net]

- 7. Microwave Synthesis [organic-chemistry.org]

- 8. Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. new.zodml.org [new.zodml.org]

- 10. Access to 3,3-disubstituted oxindoles via microwave-assisted Cannizzaro and aldol reactions of formaldehyde with isatins and their imines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Preventing oxidation of 3-Hydroxy-1H-indole-2-carbaldehyde during storage

A Guide to Preventing Oxidation During Storage and Handling

Introduction: 3-Hydroxy-1H-indole-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its utility is often challenged by its inherent instability. The indole nucleus, particularly when substituted with an electron-donating hydroxyl group, is susceptible to oxidation. This guide provides in-depth technical advice, troubleshooting, and best practices to ensure the long-term integrity of your samples. The indole ring is a core functional group in many pharmaceuticals and natural products.[1]

Section 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered by researchers working with 3-Hydroxy-1H-indole-2-carbaldehyde.

FAQ 1: My solid 3-Hydroxy-1H-indole-2-carbaldehyde has changed color from light yellow to dark brown/black. What is happening?

Answer:

This color change is a classic indicator of oxidative degradation. The electron-rich 3-hydroxyindole core is highly susceptible to oxidation by atmospheric oxygen. The initial oxidation step often leads to the formation of highly colored, conjugated polymeric species. This process is autocatalytic and can be accelerated by exposure to light, moisture, and elevated temperatures.

-

Causality: The indole ring can be oxidized at the C2 and C3 positions, leading to intermediates like isatin.[2] In the case of 3-hydroxyindole, oxidation can lead to the formation of 2,3-dione derivatives, which are highly reactive and prone to polymerization, resulting in the observed dark coloration. The microbial degradation of indole often proceeds through intermediates like indoxyl and isatin.[1][2][3]

FAQ 2: What is the primary mechanism of degradation, and how can I stop it?

Answer:

The primary degradation pathway is auto-oxidation . This is a free-radical-mediated process initiated by atmospheric oxygen. The aldehyde functional group can also be oxidized to a carboxylic acid, though the degradation of the indole ring is typically the more significant issue.[4][5]

To mitigate this, you must rigorously control the compound's environment by focusing on three key factors: Atmosphere, Temperature, and Light.

-

Atmosphere: The most critical factor is the exclusion of oxygen. Storing the compound under an inert atmosphere (like Argon or Nitrogen) is the most effective preventative measure.

-

Temperature: Chemical reactions, including oxidation, slow down at lower temperatures. Therefore, cold storage is mandatory.

-

Light: UV and even ambient light can provide the energy to initiate radical oxidation reactions. Storage in the dark is essential.

FAQ 3: I need to open my sample container frequently. How can I minimize degradation with each use?

Answer:

Frequent opening of the primary container is a major source of degradation. Each time the container is opened, fresh oxygen and moisture are introduced.

The best practice is to aliquot the bulk sample into smaller, single-use vials upon receipt. This strategy ensures that the main stock remains pristine while you work with smaller, expendable quantities.

See Protocol 1: Aliquoting and Inert Gas Storage for a detailed workflow.

FAQ 4: What is the recommended storage temperature for this compound?

Answer:

Based on supplier recommendations for structurally similar and air-sensitive indole derivatives, a two-tiered storage strategy is advised.[6][7]

| Storage Duration | Temperature | Atmosphere | Light Condition |

| Short-Term (< 1 month) | 2-8°C (Refrigerated) | Inert Gas | Amber Vial/Dark |

| Long-Term (> 1 month) | -20°C or below (Frozen) | Inert Gas | Amber Vial/Dark |

Causality: Storing at -20°C significantly reduces the kinetic energy of molecules, dramatically slowing the rate of any potential oxidative reactions that could occur even with trace amounts of oxygen. For many sensitive chemicals, storage at -20°C provides stability for years.[8]

FAQ 5: Can I add an antioxidant to my solid sample or stock solution?

Answer:

While the addition of antioxidants is a common strategy for stabilizing organic compounds, it should be approached with caution for solid samples as it can introduce impurities.[9][10][11] For solutions, this is more feasible.

-

For Solid Storage: It is generally not recommended to add antioxidants directly to the solid powder. The primary focus should be on proper atmospheric and temperature control.

-

For Stock Solutions: If you are preparing a stock solution for extended use (not recommended, fresh is best), adding a radical scavenger like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%) may offer some protection. However, you must first confirm that BHT does not interfere with your downstream experiments. Always run a control. Indole derivatives themselves can possess antioxidant properties, but this does not prevent their own degradation.[12][13]

Section 2: Protocols and Workflows

Protocol 1: Aliquoting and Inert Gas Storage Workflow

This protocol details the best practice for receiving and storing a new batch of 3-Hydroxy-1H-indole-2-carbaldehyde to maximize its shelf-life.

Materials:

-

Primary container of 3-Hydroxy-1H-indole-2-carbaldehyde

-

Multiple small, amber glass vials with PTFE-lined screw caps

-

Spatula

-

Balance

-

Source of dry inert gas (Argon or Nitrogen) with a regulator and tubing[14]

-

Schlenk line or a glove box (ideal, but can be adapted for a benchtop)[15]

Procedure:

-

Preparation: Set up your workspace. Arrange the small vials, balance, and tools. If not using a glovebox, ensure the inert gas line is ready.

-

Inert Environment: If using a glovebox, place all materials inside and purge according to the manufacturer's instructions. If using a Schlenk line on the bench, you will flush each vial individually.

-

Weighing: Briefly open the main container. Quickly weigh the desired aliquot amounts (e.g., 10 mg, 25 mg) into the smaller amber vials. Work efficiently to minimize air exposure.

-

Inert Gas Flush (Critical Step):

-

Take one of the newly filled aliquot vials.

-

Insert the inert gas tubing into the vial, directing a gentle stream of gas into the headspace above the solid for 15-20 seconds. The goal is to displace the heavier oxygen with the inert gas.

-

While the gas is still flowing, slowly withdraw the tubing and immediately seal the vial tightly with the cap.

-

-

Sealing and Labeling: Ensure all caps are tightly secured. Parafilm can be wrapped around the cap-vial interface for an extra barrier against moisture. Label each vial clearly with the compound name, lot number, amount, and date.

-

Storage: Place the aliquoted vials in a labeled secondary container and transfer to the appropriate storage condition (-20°C for long-term).

Protocol 2: Preparing Solutions for Experimental Use

Principle: Solutions are often more susceptible to degradation than solids due to increased molecular mobility. Therefore, solutions should be prepared fresh for each experiment. Storing aqueous solutions is not recommended for more than a day.[8]

Materials:

-

An aliquoted vial of 3-Hydroxy-1H-indole-2-carbaldehyde

-

Degassed solvent (e.g., DMSO, DMF)

-

Inert gas source

Procedure:

-

Solvent Degassing: Before use, degas the solvent to remove dissolved oxygen. This can be done by sparging with an inert gas for 15-20 minutes or by using several freeze-pump-thaw cycles.[15]

-

Preparation: Allow one sealed aliquot vial to warm to room temperature before opening. This is crucial to prevent atmospheric moisture from condensing on the cold solid.

-

Dissolution: Once at room temperature, open the vial and add the required volume of degassed solvent to achieve your target concentration.

-

Inert Flush: Briefly flush the headspace of the vial with inert gas before re-capping if the solution will not be used immediately.

-

Usage: Use the solution as quickly as possible. Avoid storing stock solutions for extended periods.

Section 3: The Chemistry of Degradation

Understanding the "why" behind these protocols is key to their successful implementation.

The indole nucleus is an aromatic heterocyclic system. The nitrogen lone pair participates in the π-system, making the ring electron-rich and susceptible to electrophilic attack and oxidation. The 3-hydroxy group further increases the electron density, making the molecule even more reactive.

The initial oxidation can be triggered by atmospheric oxygen, leading to a cascade of reactions that form highly conjugated, colored polymers.[2] By controlling the atmosphere, temperature, and light, we effectively halt the "Initiation" step, preserving the integrity of the compound.

References

-

Carini, M., et al. (2004). Antioxidant and cytoprotective activity of indole derivatives related to melatonin . PubMed. Available at: [Link]

-

Staszowska-Karkut, M., & Kocańda, D. (2017). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives . Scientific Reports. Available at: [Link]

-

Gouda, M. A., et al. (2021). Facile Synthesis and Antioxidant Activity Screening of Some Novel 3-Substituted Indole Derivatives . Polycyclic Aromatic Compounds. Available at: [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) . MDPI. Available at: [Link]

-

PMC. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells . PMC. Available at: [Link]

-

European Medicines Agency. Appendix III: Special Storage Conditions . European Medicines Agency. Available at: [Link]

-

Srinivas, P., & Srinivas, P. (1998). Stabilization of Aldehydes as Propylene Glycol Acetals . Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Arora, P. K., et al. (2015). Microbial Degradation of Indole and Its Derivatives . Journal of Chemistry. Available at: [Link]

-

Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis . Plant Physiology. Available at: [Link]

-

Quora. What are the effect of aldehydes and ketones in atmospheric air? . Quora. Available at: [Link]

-

Ma, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives . Frontiers in Microbiology. Available at: [Link]

-

Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium . Applied and Environmental Microbiology. Available at: [Link]

-

ResearchGate. Biotransformation of indole to indole-3-aldehyde (a) and indoxyl (b) . ResearchGate. Available at: [Link]

-

Wang, C., et al. (2019). Strategies for deoxygenation of aldehydes and ketones with hydrazine . Nature Communications. Available at: [Link]

-

Pi Chemicals System. PI-11930 3-Hydroxyindole (480-93-3) . Pi Chemicals System. Available at: [Link]

-

PubChem. 3-Hydroxy-1H-indole-2-carbaldehyde . PubChem. Available at: [Link]

-

Wipf Group. Techniques for Handling Air-Sensitive Compounds . University of Pittsburgh. Available at: [Link]

-

Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds . Utrecht University. Available at: [Link]

-

Wikipedia. Tryptophan . Wikipedia. Available at: [Link]

-

Khan Academy. Oxidation of alcohols I: Mechanism and oxidation states . Khan Academy. Available at: [Link]

-

Wikipedia. Tryptamine . Wikipedia. Available at: [Link]

-

ChemTube3D. Interactive 3D Chemistry Animations . University of Liverpool. Available at: [Link]

-

Wikipedia. Pyrrole . Wikipedia. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. Khan Academy [khanacademy.org]

- 6. 3-Hydroxyindole (>85%) [sigmaaldrich.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Antioxidant and cytoprotective activity of indole derivatives related to melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 13. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. molan.wdfiles.com [molan.wdfiles.com]

Technical Support Center: Vilsmeier-Haack Reaction Optimization for Hydroxyindoles

Ticket ID: VH-HYD-IND-OPT Subject: Improving Yield & suppressing polymerization in 4-, 5-, 6-, or 7-hydroxyindole formylation. Assigned Specialist: Senior Application Scientist, Organic Synthesis Division.

Triage & Troubleshooting (The "Emergency Room")

You are likely experiencing low yields due to two competing factors specific to hydroxyindoles: O-formylation (competing nucleophile) and acid-catalyzed polymerization (excessive electron density).

Use this diagnostic table to identify your specific failure mode:

| Symptom | Probable Cause | Immediate Corrective Action |

| Black Tar / Intractable Gum | Polymerization. Hydroxyindoles are extremely electron-rich. The acidic Vilsmeier intermediate triggers rapid oligomerization. | Reduce Temperature: Run addition at -10°C to 0°C. Do not heat above 25°C unless necessary. Dilution: Increase DMF volume (solvent acts as a heat sink). |

| Low Yield (<30%) | O-Formylation / Chlorination. The phenolic -OH attacks the Vilsmeier reagent, forming a formate ester or aryl chloride. | Protect the -OH: This is the only reliable fix. Use O-Benzyl (Bn) or O-Methyl (Me). Stoichiometry: If protection is impossible, use exactly 1.05 eq of Vilsmeier reagent to minimize O-attack. |

| Product is a Solid Clump | Inefficient Hydrolysis. The intermediate iminium salt precipitated but wasn't fully hydrolyzed to the aldehyde. | Optimize Workup: The iminium salt requires water and mild base to hydrolyze. Ensure the solid is fully broken up during the aqueous quench. |

| Wrong Isomer | Steric/Electronic Directing. 3-position is standard, but free -OH at C4 can direct to C5 or C3 depending on conditions. | Block C3: If C3 is the target, this is standard. If targeting C2, you must block C3 or use a directing group. |

Mechanistic Deep Dive: The "Why"

To improve yield, you must understand the competition between the Carbon (C3) and the Oxygen (OH).

The Conflict: C-Attack vs. O-Attack

The Vilsmeier reagent (Chloromethyleneiminium salt) is a hard electrophile.

-

C3-Attack (Desired): The indole nitrogen pushes electron density to C3.

-

O-Attack (Undesired): The phenolic oxygen acts as a nucleophile, attacking the Vilsmeier reagent to form a formate ester or, upon heating with excess POCl₃, an aryl chloride.

Visualization: Reaction Pathway Competition

The following diagram illustrates the bifurcation point that destroys your yield.

Caption: Mechanistic bifurcation showing how free hydroxyl groups divert flux toward O-formylation or chlorination side products.

Optimized Protocols

Protocol A: The "Gold Standard" (Protection Strategy)

Recommendation: This route consistently yields >80%. Prerequisite: Convert Hydroxyindole to Benzyloxyindole (Bn-protection) or Methoxyindole.

-

Reagent Preparation:

-

Cool anhydrous DMF (5.0 equiv) to 0°C under Argon.

-

Add POCl₃ (1.1 equiv) dropwise. Critical: Maintain temp <5°C. A white/yellow precipitate (Vilsmeier salt) will form. Stir for 30 min.

-

-

Substrate Addition:

-

Dissolve O-protected indole in minimal DMF.

-

Add dropwise to the Vilsmeier reagent at 0°C.

-

-

Reaction:

-

Allow to warm to Room Temperature (20-25°C).

-

Monitor: TLC usually shows conversion within 1-2 hours. Do not heat unless conversion stalls.

-

-

Workup (The "Buffer" Method):

Protocol B: The "Direct" Route (Free Hydroxyindole)

Warning: Expect yields of 40-60%. Use only if protection is impossible.

-

Temperature Control: Keep the entire reaction at 0°C . Do not warm to RT.

-

Stoichiometry: Use exactly 1.0 equiv of POCl₃. Excess reagent attacks the Oxygen.

-

Solvent: Use Acetonitrile (MeCN) as a co-solvent with DMF (1:1). This dilutes the mixture and reduces polymerization rates compared to neat DMF.

-

Workup: Quench immediately upon consumption of starting material.

Comparative Data: Why Protection Matters

The following data summarizes typical yields based on electronic activation and protection status.

| Substrate | Conditions | Major Product | Typical Yield | Ref |

| 5-Benzyloxyindole | POCl₃/DMF, 0°C → RT | 3-Formyl-5-benzyloxyindole | 85-92% | [1, 2] |

| 5-Methoxyindole | POCl₃/DMF, RT | 3-Formyl-5-methoxyindole | 88-90% | [2] |

| 5-Hydroxyindole | POCl₃/DMF, RT | Complex Mixture (Tars) | <30% | [3] |

| 5-Hydroxyindole | POCl₃/DMF, 0°C (Strict) | 3-Formyl-5-hydroxyindole | 45-55% | [3] |

Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (SOCl₂) instead of POCl₃? A: Yes, but POCl₃ is preferred. SOCl₂ generates SO₂ gas, which can complicate the internal pressure if sealed, and the Vilsmeier salt formed with SOCl₂ is often more reactive/hygroscopic, leading to harsher conditions that degrade hydroxyindoles.

Q: My product precipitates as a salt but dissolves when I add water. Where did it go? A: The iminium salt is water-soluble. It does not become the organic-soluble aldehyde until after basification/hydrolysis. If you extract with DCM/EtOAc while acidic, the product remains in the aqueous layer. You must adjust pH to ~9 before extraction or filtration.

Q: How do I remove the benzyl group afterwards? A: Standard hydrogenolysis (H₂, Pd/C) works well. The aldehyde is generally stable to these conditions, though you should monitor for over-reduction to the alcohol.

References

-

BenchChem. "Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles." BenchChem Protocols. Accessed 2025.[1][3]

-

James, D.S., et al. "Vilsmeier-Haack Reaction of Substituted Indoles." Journal of the Chemical Society, Perkin Transactions 1. (Classic Reference for Indole Formylation).[4]

-

Organic Syntheses. "Synthesis of Indole-3-carboxaldehydes." Org.[1][5][6][7][8] Synth. Coll. Vol. 4, p.539.

-

Chemistry Steps. "The Vilsmeier-Haack Reaction Mechanism and Applications."

-

Growing Science. "Reaction of 3H-indole with Vilsmeier-Haack reagent." Current Chemistry Letters, 2013.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. reddit.com [reddit.com]

- 6. aml.iaamonline.org [aml.iaamonline.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Technical Support Center: Purification of Unstable 2-Formyl-3-Hydroxyindole Tautomers

Welcome to the Technical Support Center for the purification of 2-formyl-3-hydroxyindole tautomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these unstable compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during their purification. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.

Understanding the Challenge: The Instability of 2-Formyl-3-Hydroxyindoles

Before delving into purification strategies, it is crucial to understand the inherent instability of 2-formyl-3-hydroxyindoles. These molecules exist in a tautomeric equilibrium between the 3-hydroxyindole form and its 3-oxo-2,3-dihydroindole (oxindole) counterpart. This equilibrium is sensitive to various factors including pH, solvent, temperature, and the presence of catalysts, making purification a significant challenge.

The primary degradation pathway for these compounds often involves oxidation and subsequent rearrangement or polymerization, particularly under harsh conditions.[1][2] The presence of the formyl group can further complicate matters by participating in side reactions.

Caption: Tautomeric equilibrium and degradation pathways of 2-formyl-3-hydroxyindoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during the purification of 2-formyl-3-hydroxyindole tautomers.

Q1: My compound appears to be degrading on the silica gel column. What are my options?

A1: This is a very common issue due to the acidic nature of standard silica gel, which can catalyze degradation.

Expertise & Experience: The Lewis acid sites on the silica surface can promote tautomerization to the less stable oxindole form, which may then undergo further reactions. The key is to either neutralize the silica or use a less acidic stationary phase.

Troubleshooting Steps & Solutions:

-

Deactivating Silica Gel: You can reduce the acidity of your silica gel.[3]

-

Protocol: Prepare a slurry of silica gel in your desired non-polar solvent (e.g., hexanes or dichloromethane). Add 1-2% (v/v) of a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA). Stir the slurry for 15-30 minutes, then pack the column as usual. The amine will neutralize the acidic sites on the silica.

-

Causality: The lone pair of electrons on the nitrogen of the tertiary amine interacts with the acidic silanol groups on the silica surface, effectively "capping" them and preventing them from interacting with your acid-sensitive compound.

-

-

Alternative Stationary Phases:

-

Alumina (Neutral or Basic): Alumina is a good alternative to silica gel.[3] For indole derivatives, neutral or basic alumina is generally preferred.

-

Florisil®: This is a magnesium silicate gel that is less acidic than silica and can be a good option for sensitive compounds.[3]

-

Reverse-Phase Chromatography (C18): If your compound has sufficient polarity, reverse-phase chromatography can be an excellent choice.[4] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, which is a much milder environment than the non-polar solvents and acidic silica of normal-phase chromatography.

-

Data Presentation: Stationary Phase Selection Guide

| Stationary Phase | Acidity | Recommended for | Potential Issues |

| Silica Gel | Acidic | General purpose | Degradation of acid-sensitive compounds |

| Deactivated Silica | Neutralized | Acid-sensitive compounds | Amine may be difficult to remove from product |

| Alumina (Neutral) | Neutral | Acid-sensitive compounds | Can have different selectivity than silica |

| Alumina (Basic) | Basic | Acid-sensitive compounds, basic compounds | May not be suitable for base-sensitive compounds |

| Florisil® | Mildly Acidic | Moderately sensitive compounds | Lower loading capacity than silica |

| C18 (Reverse-Phase) | Neutral | Polar to moderately non-polar compounds | Requires compound to be soluble in aqueous/organic mixtures |

Q2: I'm seeing multiple spots on my TLC, even after purification. Are these impurities or something else?

A2: It's highly likely you are observing the tautomers of your compound, which can have different polarities and thus different Rf values on TLC.

Expertise & Experience: The tautomeric equilibrium can be dynamic on the TLC plate itself, especially if the developing solvent has a different polarity or pH than the solvent your compound is dissolved in. This can lead to streaking or the appearance of multiple spots.

Troubleshooting Steps & Solutions:

-

2D TLC Analysis: This is a powerful technique to determine if you have multiple compounds or interconverting species.[3]

-

Protocol:

-

Spot your sample on one corner of a square TLC plate.

-

Develop the plate in your chosen solvent system.

-

Dry the plate completely.

-

Rotate the plate 90 degrees and develop it again in the same solvent system.

-

-

Interpretation: If you have stable, distinct compounds, the spots will lie on a diagonal line. If you have interconverting tautomers, you will see off-diagonal spots.

-

-

Solvent System Modification: Try adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your TLC developing solvent. This can sometimes push the equilibrium to favor one tautomer, resulting in a single, cleaner spot.

Caption: Workflow for 2D TLC analysis to differentiate stable impurities from interconverting tautomers.

Q3: My purified compound is initially a single peak by HPLC, but over time, a second peak appears. Why is this happening and how can I prevent it?

A3: This is a classic sign of tautomerization or degradation in solution.

Expertise & Experience: The stability of your compound in the purification solvent and any subsequent storage solvents is critical. Factors like dissolved oxygen, trace amounts of acid or base, and exposure to light can accelerate degradation.

Troubleshooting Steps & Solutions:

-

Solvent Selection:

-

Use degassed solvents for both chromatography and storage to minimize oxidation.

-

Consider aprotic solvents for storage, as protic solvents can facilitate proton exchange and tautomerization.[5]

-

If you must use a protic solvent like methanol, ensure it is of high purity and consider adding a radical scavenger like BHT (butylated hydroxytoluene) in trace amounts for long-term storage.

-

-

pH Control: If your compound is more stable at a particular pH, buffer your HPLC mobile phase and storage solutions accordingly.

-

Temperature and Light:

-

Store your purified compound at low temperatures (e.g., -20°C or -80°C) to slow down degradation kinetics.

-

Protect your compound from light by using amber vials.

-

-

Inert Atmosphere: For highly sensitive compounds, perform purification and solvent evaporation under an inert atmosphere of nitrogen or argon.[1]

Q4: Can I use crystallization to purify my unstable 2-formyl-3-hydroxyindole?

A4: Yes, crystallization can be a very effective method for obtaining highly pure material, provided you can find the right conditions. [5][6]

Expertise & Experience: Crystallization has the advantage of being a thermodynamically controlled process, which can favor the formation of a single, more stable tautomer in the crystal lattice. However, the process itself can be challenging due to the compound's instability in solution.

Troubleshooting Steps & Solutions:

-

Solvent Screening:

-

Start with a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, acetone, ethanol, water).

-

A mixed solvent system is often effective.[5] For example, dissolving your compound in a good solvent (like ethyl acetate or acetone) and then slowly adding a poor solvent (like hexanes or water) until turbidity is observed, followed by cooling.

-

-

Temperature Control:

-

Slow cooling is generally preferred to allow for the formation of well-ordered crystals.

-

For very unstable compounds, consider performing the crystallization at sub-ambient temperatures.

-

-

Seeding: If you have a small amount of pure crystalline material, adding a seed crystal can induce crystallization.

Experimental Protocol: Recrystallization of a 2-Formyl-3-Hydroxyindole Derivative

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).

-

Filter the hot solution to remove any insoluble impurities.

-

Slowly add a poor solvent (e.g., hexanes) to the hot filtrate until the solution becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, and then to 0-4°C in an ice bath or refrigerator.

-

Collect the crystals by vacuum filtration, washing with a small amount of the cold poor solvent.

-

Dry the crystals under vacuum at a low temperature.

Q5: Are there any non-chromatographic methods I can try?

A5: Yes, depending on the nature of your impurities, other techniques can be employed.

Expertise & Experience: Non-chromatographic methods can be particularly useful for removing starting materials or byproducts with significantly different chemical properties from your desired product.

Troubleshooting Steps & Solutions:

-

Acid-Base Extraction: If your compound has acidic or basic functionality that differs from the impurities, you can use liquid-liquid extraction to selectively move your compound between aqueous and organic layers at different pH values.

-

Trituration: This involves washing the crude solid material with a solvent in which the desired compound is poorly soluble, but the impurities are soluble. This can be a quick and effective way to remove highly soluble impurities.

-

Sublimation: For compounds that are sufficiently volatile and thermally stable, vacuum sublimation can be an excellent method for obtaining very pure material.

Summary and Key Takeaways

The purification of unstable 2-formyl-3-hydroxyindole tautomers requires a multi-faceted approach that prioritizes minimizing degradation.

-

Understand the Instability: Recognize that you are dealing with a dynamic equilibrium that is sensitive to the experimental environment.

-

Gentle Purification Techniques: Opt for methods that avoid harsh conditions. This includes using deactivated stationary phases, reverse-phase chromatography, and low-temperature crystallizations.

-

Control the Environment: The use of degassed solvents, an inert atmosphere, and protection from light can significantly improve your success rate.

-

Analytical Diligence: Employ techniques like 2D TLC to accurately assess the purity of your material and differentiate between true impurities and interconverting tautomers.

By applying these principles and troubleshooting strategies, you will be better equipped to successfully purify these challenging but valuable molecules.

References

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.

-

Cravotto, G., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3242. [Link]

- Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.

- Google Patents. (2010).

-

Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

-

Hangarter, R. P., & Good, N. E. (1982). Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography. Plant Physiology, 69(1), 259–263. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

-

ResearchGate. (2025). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]

-

PubMed Central (PMC). (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. [Link]

-

ChemRxiv. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. [Link]

-

PubMed. (n.d.). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. [Link]

-

PubMed Central (PMC). (n.d.). Two-dimensional paper chromatography of urinary indoles and related substances. [Link]

-

Madsen, E. L., & Bollag, J. M. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2622–2627. [Link]

Sources

Troubleshooting low yields in 3-hydroxyindole-2-carbaldehyde condensation

Topic: Troubleshooting Low Yields & Instability Ticket ID: IND-3OH-CHO-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary: The "Indoxyl" Trap

Welcome to the technical support center. If you are experiencing low yields (<30%) or "tarry" mixtures when condensing 3-hydroxyindole-2-carbaldehyde (also known as 2-formyl-3-hydroxyindole or 2-(hydroxymethylene)indolin-3-one), you are likely fighting two fundamental competing mechanisms: Oxidative Dimerization and Keto-Enol Tautomeric Trapping .[1]

Unlike standard indole-3-carbaldehydes, the 3-hydroxy isomer is an indoxyl derivative .[1] It is electronically distinct and chemically fragile.[1] This guide addresses the specific causality of failure and provides self-validating protocols to correct it.

Part 1: Diagnostic Decision Tree

Before altering your protocol, identify the specific failure mode using the visual indicators below.

Symptom 1: The Reaction Turns Dark Blue/Purple Instantly

-

Diagnosis: Oxidative Dimerization (Indigo Formation). [2]

-

The Science: In basic or even neutral conditions with trace oxygen, 3-hydroxyindoles radicalize and dimerize to form indigo-like dyes (Indirubin or Indigo).[1] This is an irreversible "dead-end" pathway that consumes your starting material.[1]

-

Immediate Fix: You must switch to strictly anaerobic conditions (Schlenk line/Glovebox) and degassed solvents.[1]

Symptom 2: Starting Material Persists, No Reaction

-

Diagnosis: Electronic Deactivation (Vinylogous Amide Resonance).

-

The Science: The 3-hydroxyl group is a strong electron donor (+M effect).[1] Through resonance, it pushes electron density into the C2-carbonyl, significantly reducing the electrophilicity of the aldehyde. The molecule behaves more like a vinylogous amide than a true aldehyde.[1]

-

Immediate Fix: Increase electrophilicity using Lewis Acid catalysis (

,

Symptom 3: Product Decomposes on Silica Gel[1]

-

Diagnosis: Acid Sensitivity/Polymerization. [1]

-

The Science: 3-hydroxyindole derivatives are prone to acid-catalyzed polymerization or rearrangement to isatin derivatives on acidic silica.[1]

-

Immediate Fix: Use neutral alumina or triethylamine-deactivated silica gel for purification.[1]

Part 2: The Mechanistic Battlefield

To solve the yield problem, you must visualize the competition between the desired condensation and the destructive pathways.

Figure 1: The "Path of Destruction" vs. Product Formation. Note that the Keto tautomer is less reactive toward condensation, while the Enol form is susceptible to oxidation.

Part 3: Optimized Protocols

Do not use standard "aldehyde + amine + ethanol" protocols.[1] They fail for this specific scaffold.

Method A: The "Scavenger" Protocol (For Schiff Bases/Imines)

Best for: Reactions with amines where water removal is critical.

Reagents:

-

Solvent: Anhydrous Toluene or Dichloromethane (DCM).[1]

-

Catalyst:

(Titanium Tetrachloride) - Acts as both Lewis Acid and Water Scavenger.[1] -

Base: DABCO (1,4-Diazabicyclo[2.2.2]octane) - Non-nucleophilic base to trap HCl.[1]

Step-by-Step:

-

Degas: Sparge the solvent with Argon for 20 minutes. Critical.

-

Dissolve: Dissolve 3-hydroxyindole-2-carbaldehyde (1.0 eq) and the amine (1.1 eq) in the solvent under Argon flow.

-

Cool: Cool the mixture to 0°C.

-

Activate: Dropwise, add

(0.6 eq) dissolved in DCM. Note: The solution may turn deep red/brown; this is the Titanium complex, not decomposition. -

Base: Add DABCO (2.5 eq) to neutralize the HCl generated.

-

Reflux: Allow to warm to RT, then heat to mild reflux (if Toluene) or stir 12h (if DCM).

-

Workup: Filter through a Celite pad (under Argon if possible) to remove Titanium salts.[1] Evaporate solvent.[1][3]

Method B: The "Soft" Condensation (Knoevenagel)

Best for: Carbon-Carbon bond formation with active methylenes (e.g., malononitrile).

Reagents:

-

Solvent: Ethanol (Degassed).[1]

-

Catalyst: Piperidinium Acetate (Generated in situ from piperidine/acetic acid).[1]

-

Additive: Ascorbic Acid (5 mol%).[1]

Why Ascorbic Acid? It acts as an antioxidant to sacrifice itself before the indole oxidizes to indigo.[1]

Step-by-Step:

-

Prepare Buffer: Mix Ethanol, Piperidine (0.1 eq), and Acetic Acid (0.1 eq). Degas thoroughly.

-

Add Reactants: Add aldehyde (1.0 eq), active methylene (1.1 eq), and Ascorbic Acid (0.05 eq).

-

Reaction: Stir at Room Temperature. Heating often promotes polymerization in this specific substrate.[1]

-

Monitoring: Monitor by TLC. If the spot stays at the baseline, the keto-form is trapping it. Add 4Å Molecular Sieves to drive the equilibrium.

Part 4: Comparative Data (Troubleshooting Matrix)

| Variable | Standard Condition | Result | Optimized Condition | Result |

| Atmosphere | Air / Open Flask | 0-15% Yield. Deep blue/purple impurities (Indigo).[1] | Argon / Nitrogen | 60-85% Yield. Yellow/Orange solid.[1] |

| Catalyst | NaOH / KOH (Strong Base) | Decomposition. Rapid oxidation of the enol. | Piperidinium Acetate (Buffered) | Stable reaction. Controlled condensation.[1] |

| Water Removal | None | Stalled Reaction. Equilibrium favors starting material.[1] | TiCl4 or Mol.[1] Sieves | Complete Conversion. Shifts equilibrium to product. |

| Solvent | Methanol/Ethanol | Solubility Issues. Keto-form precipitates out unreacted.[1] | Toluene/THF | Better Solubility. Maintains homogeneity.[1] |

Part 5: Frequently Asked Questions (FAQ)

Q: Can I protect the 3-OH group to improve yield?

A: Yes, and you should. If the 3-OH is not essential for the next step, O-methylate it (using

Q: My NMR shows a mixture of species. Is it impure? A: Not necessarily.[1] You are likely seeing Keto-Enol Tautomers .[1][4]

-

Enol Form:

10-12 ppm (OH), -

Keto Form: No OH peak, distinct CH proton at C3 (doublet or singlet depending on substitution).

-

Action: Run the NMR in DMSO-

with a drop of

Q: Why does the reaction smell like isatin? A: Isatin is a decomposition product of 2-substituted indoles under oxidative stress.[1] If you smell "sweet/musky" isatin, you have an oxygen leak in your system.

References

-

Indoxyl Oxidation Mechanics

-

Indole-3-Carbaldehyde vs 2-Carbaldehyde Reactivity

-

Tautomerism in Hydroxyindoles

-

Lewis Acid Catalysis in Indole Synthesis

-

Synthesis of Indole-2-Carbaldehydes

Sources

- 1. 4-Hydroxyindole-3-carboxaldehyde | C9H7NO2 | CID 9815282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indigo dye - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajchem-b.com [ajchem-b.com]

- 6. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Stabilization of 3-Hydroxyindole-2-carbaldehyde in Solution

Welcome to the technical support center for 3-hydroxyindole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the handling and stabilization of this compound in solution. Due to its unique chemical structure, 3-hydroxyindole-2-carbaldehyde can be susceptible to degradation, potentially impacting experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: Why is my 3-hydroxyindole-2-carbaldehyde solution changing color (e.g., turning yellow/brown)?

A color change in your solution is a common indicator of degradation. The likely cause is oxidation of the hydroxyindole ring system, a reaction that can be accelerated by exposure to air (oxygen), light, and alkaline pH. The resulting oxidized products are often colored.

Q2: What are the primary degradation pathways for 3-hydroxyindole-2-carbaldehyde?

While specific studies on this exact molecule are limited, based on the chemistry of its functional groups, two primary degradation pathways are of concern:

-

Oxidation of the Hydroxyindole Ring: The electron-rich indole ring, particularly with the activating hydroxyl group at the 3-position, is susceptible to oxidation. This can lead to the formation of complex oligomeric or polymeric materials, which are often colored.

-

Oxidation of the Aldehyde Group: The carbaldehyde group at the 2-position can be oxidized to the corresponding carboxylic acid (3-hydroxyindole-2-carboxylic acid). In biological systems, similar transformations of indole aldehydes to their carboxylic acid derivatives are known to be mediated by aldehyde oxidases.[1][2]

Q3: What are the ideal storage conditions for a stock solution of 3-hydroxyindole-2-carbaldehyde?

For optimal stability, stock solutions should be prepared in a high-purity, anhydrous, and deoxygenated organic solvent such as DMSO or dimethylformamide (DMF). It is recommended to store these solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For extended storage (months), storing under an inert atmosphere (e.g., nitrogen or argon) is advisable.[3] Aqueous solutions should be prepared fresh and used the same day, as they are significantly less stable.[4]